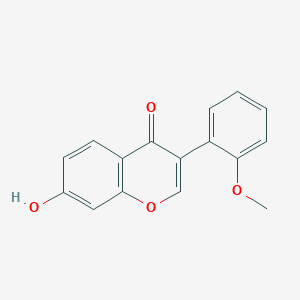

7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Übersicht

Beschreibung

7-Hydroxy-2’-methoxyisoflavone is a member of the isoflavone class of organic compounds. Isoflavones are polycyclic compounds containing a 2-isoflavene skeleton with a ketone group at the C4 carbon atom. This compound is known for its potential biological activities and is found in various plants, particularly in the Fabaceae family .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2’-methoxyisoflavone typically involves starting from 5,7-dihydroxyisoflavones. A common method includes the protection of the 7-hydroxy group using dimethylcarbamoylchloride, followed by aminomethylation using formaldehyde aminals .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Hydroxy-2’-Methoxyisoflavon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an den Hydroxyl- oder Methoxygruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile Reagenzien wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Alkohol-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-2’-Methoxyisoflavon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen antioxidativen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Forschungen haben gezeigt, dass es in der Krebstherapie ein Potenzial hat, da es bestimmte Enzyme inhibieren kann, die an der Proliferation von Krebszellen beteiligt sind

Industrie: Aufgrund seiner bioaktiven Eigenschaften wird es bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Hydroxy-2’-Methoxyisoflavon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Es zielt auf Enzyme wie Cyclin-abhängige Kinasen (CDKs) und andere Proteine, die an der Zellzyklusregulation beteiligt sind.

Beteiligte Signalwege: Die Verbindung kann Signalwege in Bezug auf Entzündung, oxidativen Stress und Apoptose modulieren.

Wirkmechanismus

The mechanism of action of 7-hydroxy-2’-methoxyisoflavone involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation.

Pathways Involved: The compound can modulate signaling pathways related to inflammation, oxidative stress, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-2’-Methoxyisoflavon kann mit anderen ähnlichen Isoflavonen verglichen werden:

Ähnliche Verbindungen: Beispiele sind 7-Hydroxy-5-Methoxyisoflavon, 4’-Hydroxy-6,7-Dimethoxyisoflavon und 4’,6-Dimethoxy-8-Hydroxy-7-Hydroxymethylisoflavon

Einzigartigkeit: Die einzigartigen strukturellen Merkmale von 7-Hydroxy-2’-Methoxyisoflavon, wie die spezifische Positionierung von Hydroxyl- und Methoxygruppen, tragen zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei.

Zusammenfassend lässt sich sagen, dass 7-Hydroxy-2’-Methoxyisoflavon eine Verbindung mit erheblichem wissenschaftlichem Interesse ist, aufgrund seiner vielfältigen chemischen Reaktivität und seiner potenziellen Anwendungen in verschiedenen Bereichen. Seine einzigartige Struktur und seine biologischen Aktivitäten machen es zu einem wertvollen Gegenstand für laufende Forschung und Entwicklung.

Eigenschaften

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLHZSCENKUUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419858 | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-40-0 | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

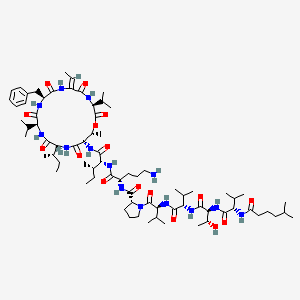

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.